3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine
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Overview
Description
3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine is a complex heterocyclic compound that features a combination of oxazole, piperazine, triazole, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine typically involves multi-step reactions that incorporate various heterocyclic building blocks
Oxazole Formation: The oxazole ring can be synthesized via cyclization reactions involving β-hydroxy amides and reagents like DAST or Deoxo-Fluor.
Piperazine Introduction: Piperazine derivatives are often introduced through nucleophilic substitution reactions.
Triazole and Pyridazine Rings: The triazole ring can be formed using azide-alkyne cycloaddition reactions, while the pyridazine ring is typically synthesized through condensation reactions involving hydrazines and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole and piperazine moieties.
Reduction: Reduction reactions can target the triazole and pyridazine rings.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine and triazole rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce dihydrotriazoles .
Scientific Research Applications
3-[4-(5-methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole and triazole rings are known to bind to active sites of enzymes, inhibiting their activity. The piperazine moiety can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a similar triazole structure.
Rufinamide: An antiepileptic drug containing a triazole ring.
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N8O2/c1-11-12(8-18-25-11)15(24)22-6-4-21(5-7-22)13-2-3-14(20-19-13)23-10-16-9-17-23/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTSDTQDGCYLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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